molecular formula C15H17N5O B2467604 N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide CAS No. 1795531-78-0

N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide

Cat. No.: B2467604
CAS No.: 1795531-78-0
M. Wt: 283.335
InChI Key: UHCLLGOGYKKUCX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of cyanoacetamides and triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both cyano and triazole functional groups in its structure makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bidentate reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and triazole-containing molecules, such as:

Uniqueness

N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide is unique due to its specific combination of cyano and triazole functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-2-8-19(9-7-16)15(21)14-6-4-3-5-13(14)10-20-12-17-11-18-20/h3-6,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCLLGOGYKKUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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